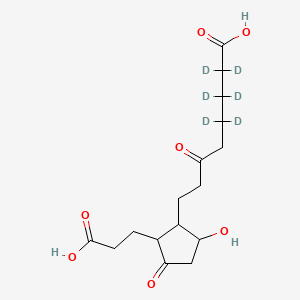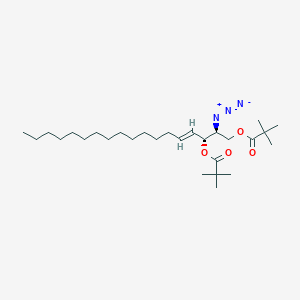![molecular formula C12H16N2O2 B13721962 (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the benzoimidazole family. This compound features a benzoimidazole core substituted with an isopropyl group at position 1, a methoxy group at position 6, and a hydroxymethyl group at position 2. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications.
-
Condensation Reaction:
Reactants: o-Phenylenediamine and an appropriate aldehyde or ketone.
Conditions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Product: Intermediate benzoimidazole derivative.
-
Cyclization:
Reactants: Intermediate benzoimidazole derivative.
Conditions: Cyclization is often achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.
Product: Benzoimidazole core structure.
-
Functional Group Modification:
Reactants: Benzoimidazole core structure.
Conditions: Introduction of isopropyl, methoxy, and hydroxymethyl groups through appropriate reagents and conditions.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives with modified functional groups.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often performed in anhydrous solvents.
Products: Reduced derivatives with modified functional groups.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies based on the nature of the substituent.
Products: Substituted derivatives with new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Alkyl halides for alkylation reactions.
Major Products:
- Oxidized, reduced, or substituted derivatives with modified functional groups.
Scientific Research Applications
(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and functional group transformations.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Studied for its interactions with biological targets.
-
Industry:
- Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (1-Methyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- (1-Propyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the isopropyl group at position 1 and the methoxy group at position 6 distinguishes (1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol from other similar compounds.
Biological Activity: Variations in the substituents can lead to differences in biological activity and reactivity.
Applications: The unique structure of this compound may result in specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(6-methoxy-1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)14-11-6-9(16-3)4-5-10(11)13-12(14)7-15/h4-6,8,15H,7H2,1-3H3 |
InChI Key |
FFKVTBMSMGUHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)






![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)




